N-(2-chlorobenzyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBMSA and is widely used in laboratory experiments to understand its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of CBMSA is not fully understood, but it is believed to inhibit the growth of microorganisms by disrupting their cell membrane integrity. CBMSA has also been found to inhibit the activity of certain enzymes, which play a critical role in the metabolism of microorganisms.
Biochemical and Physiological Effects
CBMSA has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. CBMSA has also been shown to inhibit the production of inflammatory cytokines, which play a critical role in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CBMSA is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of various infections. However, CBMSA has some limitations, such as its potential toxicity and limited solubility in water, which can affect its efficacy in vivo.
Zukünftige Richtungen
The potential applications of CBMSA in various fields have opened up new avenues for future research. Some of the future directions that can be explored include the development of CBMSA-based drugs for the treatment of infections and cancer, the study of its mechanism of action at the molecular level, and the evaluation of its toxicity in vivo.
Conclusion
In conclusion, CBMSA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its broad-spectrum antimicrobial and antifungal activities, as well as its potential to induce apoptosis in cancer cells, make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and evaluate its toxicity in vivo.
Synthesemethoden
The synthesis of CBMSA involves the reaction of 2-chlorobenzyl chloride with 4-methylthiophenol in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain the final product, CBMSA. This synthesis method is a simple and efficient way to produce CBMSA in the laboratory.
Wissenschaftliche Forschungsanwendungen
CBMSA has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant antimicrobial and antifungal activities against various pathogens, making it a potential candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C16H16ClNOS |
---|---|
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C16H16ClNOS/c1-12-6-8-14(9-7-12)20-11-16(19)18-10-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3,(H,18,19) |
InChI-Schlüssel |
LKQUZPDJKQTROF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=C2Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.